molecular formula C9H17FN2 B12935147 4-Fluoro-1-(pyrrolidin-3-yl)piperidine

4-Fluoro-1-(pyrrolidin-3-yl)piperidine

Cat. No.: B12935147
M. Wt: 172.24 g/mol
InChI Key: NMQJAYKETLRKJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-1-(pyrrolidin-3-yl)piperidine is a chemical compound that features a piperidine ring substituted with a fluorine atom and a pyrrolidine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-(pyrrolidin-3-yl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of 4-fluoropiperidine with pyrrolidine under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-(pyrrolidin-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF with the desired nucleophile.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-Fluoro-1-(pyrrolidin-3-yl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-Fluoro-1-(pyrrolidin-3-yl)piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. Additionally, the pyrrolidine ring can contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoropiperidine: Similar structure but lacks the pyrrolidine ring.

    1-(Pyrrolidin-3-yl)piperidine: Similar structure but lacks the fluorine atom.

    4-Fluoro-1-(pyrrolidin-1-yl)piperidine: Similar structure but with a different substitution pattern.

Uniqueness

4-Fluoro-1-(pyrrolidin-3-yl)piperidine is unique due to the presence of both the fluorine atom and the pyrrolidine ring. This combination can enhance its biological activity and selectivity compared to similar compounds. The fluorine atom can improve metabolic stability, while the pyrrolidine ring can increase the compound’s three-dimensionality, potentially leading to better interactions with biological targets .

Properties

Molecular Formula

C9H17FN2

Molecular Weight

172.24 g/mol

IUPAC Name

4-fluoro-1-pyrrolidin-3-ylpiperidine

InChI

InChI=1S/C9H17FN2/c10-8-2-5-12(6-3-8)9-1-4-11-7-9/h8-9,11H,1-7H2

InChI Key

NMQJAYKETLRKJZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1N2CCC(CC2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.